Bicyclo[2.2.1]heptan-2-ol
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Overview
Description
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid, cage-like structure, which imparts unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-2-ol, also known as Norborneol or Norbornyl alcohol , is a complex organic compound The specific targets of Bicyclo[22Similar compounds have been found to interact with various receptors in the body .
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It has been suggested that similar compounds can be converted into corresponding lactones using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of nadph/nadp .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22The compound’s molecular weight (1121696 ) suggests that it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of Bicyclo[22Similar compounds have been found to cause central nervous system depression, nausea, vomiting, abdominal pain, and increased salivation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to convert norbornadiene to this compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bicyclo[2.2.1]heptan-2-one using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to bicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Bicyclo[2.2.1]heptan-2-yl chloride.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the hydroxyl group present in bicyclo[2.2.1]heptan-2-ol.
Bicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Bicyclo[2.2.1]heptan-2-yl chloride: Contains a chlorine atom in place of the hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows for a wide range of chemical transformations. Its rigid, cage-like structure also makes it a valuable compound in the study of stereochemistry and reaction mechanisms .
Properties
CAS No. |
497-36-9 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
ZQTYQMYDIHMKQB-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2O |
SMILES |
C1CC2CC1CC2O |
Canonical SMILES |
C1CC2CC1CC2O |
1632-68-4 497-37-0 497-36-9 61277-90-5 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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